molecular formula C13H16 B14715789 (2-Norbornyl)benzene CAS No. 17989-95-6

(2-Norbornyl)benzene

Cat. No.: B14715789
CAS No.: 17989-95-6
M. Wt: 172.27 g/mol
InChI Key: FPSNRVOJKUSUFQ-UHFFFAOYSA-N
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Description

(2-Norbornyl)benzene is an organic compound that features a norbornyl group attached to a benzene ring The norbornyl group is a bicyclic structure derived from norbornane, which is known for its unique stability and reactivity due to its strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Norbornyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-norbornyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(2-Norbornyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation, where electrophiles replace a hydrogen atom on the aromatic ring.

    Oxidation: The compound can be oxidized under strong conditions, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the norbornyl group, potentially opening the bicyclic ring structure.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the benzene ring.

    Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst can be used for halogenation.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Nitration: Nitro-(2-Norbornyl)benzene

    Halogenation: Halogenated this compound derivatives

    Oxidation: Benzoic acid derivatives

Scientific Research Applications

(2-Norbornyl)benzene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity and stability of norbornyl derivatives and their interactions with aromatic systems.

    Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.

    Medicine: The compound’s unique structure may inspire the design of new pharmaceuticals with improved efficacy and stability.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (2-Norbornyl)benzene involves its interaction with various molecular targets and pathways. The norbornyl group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The strained ring system of the norbornyl group can also undergo ring-opening reactions under certain conditions, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent compound of the norbornyl group, known for its stability and unique reactivity.

    Norbornene: A related bicyclic compound with a double bond, used in polymer chemistry and as a scaffold in medicinal chemistry.

    Benzene Derivatives: Compounds like toluene, xylene, and styrene, which have different substituents on the benzene ring.

Uniqueness

(2-Norbornyl)benzene is unique due to the presence of the norbornyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of strained ring systems on aromatic reactivity and for exploring new synthetic pathways and applications.

Properties

CAS No.

17989-95-6

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

2-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2

InChI Key

FPSNRVOJKUSUFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=CC=CC=C3

Origin of Product

United States

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